5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 2-(3,4-dimethoxyphenyl)ethylamino moiety at position 5, and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at position 2.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-31-21-10-5-17(15-22(21)32-2)11-12-26-24-20(16-25)27-23(33-24)18-6-8-19(9-7-18)34(29,30)28-13-3-4-14-28/h5-10,15,26H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAZQQDMCRKWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- An oxazole ring
- A carbonitrile group
- Dimethoxyphenyl and pyrrolidinyl substituents
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazole moiety is known for its ability to interact with biological systems, potentially acting as an enzyme inhibitor or receptor modulator. Specifically, the compound may influence:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could act on neurotransmitter receptors, affecting mood and cognition.
Antipathogenic Properties
Research indicates that oxazole derivatives often exhibit antipathogenic activity. A review highlighted that compounds similar to the one demonstrated significant antibacterial and antifungal properties against various pathogens, including:
- Gram-positive bacteria : Bacillus subtilis
- Gram-negative bacteria : Escherichia coli
- Fungi : Aspergillus niger
The effectiveness of these compounds can be measured through their Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit microbial growth.
| Pathogen Type | Example Pathogens | MIC Range (µg/mL) |
|---|---|---|
| Gram-positive | Bacillus subtilis | 10 - 50 |
| Gram-negative | Escherichia coli | 20 - 100 |
| Fungi | Aspergillus niger | 15 - 75 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in several studies. It may modulate inflammatory mediators such as cytokines and prostaglandins, contributing to reduced inflammation in various models. For instance, a study demonstrated that similar oxazole derivatives significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Preliminary studies suggest that it could enhance neurotransmitter levels (e.g., serotonin and dopamine), which are crucial for mood regulation and cognitive function.
Case Studies
-
In Vivo Efficacy Against Inflammation
A study conducted on animal models of arthritis showed that administration of the compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals. -
Antimicrobial Activity Assessment
In vitro assays evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable selectivity towards certain strains. -
Neuroprotective Study
A recent investigation into the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridinecarbonitrile Derivatives: Compound 4p (5-(3,4-dimethoxyphenyl)-4-(1H-indol-5-ylamino)-3-pyridinecarbonitrile) shares the 3,4-dimethoxyphenyl and carbonitrile groups but replaces the oxazole core with a pyridine ring. This substitution alters electronic properties and binding interactions, contributing to its 70 nM potency against PKCθ .
- Pyrazole-4-carbonitrile Derivatives: Compounds such as 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile () exhibit a pyrazole core instead of oxazole, with thioether-linked oxadiazole substituents. These modifications enhance microbial activity but reduce kinase selectivity compared to oxazole derivatives .
Substituent Variations
- Sulfonamide Group: The target compound’s pyrrolidine sulfonyl group differs from the 3-methylpiperidine sulfonyl group in 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (). Pyrrolidine’s smaller ring size may improve solubility and metabolic stability .
- Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-fluorobenzylamino and furyl groups in 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (). The dimethoxy substitution is associated with enhanced kinase inhibition .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
